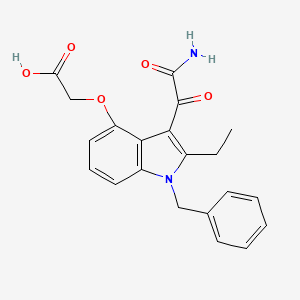
瓦雷斯普拉地
描述
瓦瑞斯普拉地是一种小分子分泌型磷脂酶A2(sPLA2)抑制剂,该酶参与炎症过程。 最初,它被开发用于治疗炎症性疾病,但它已在包括心血管疾病和蛇咬中毒在内的多个治疗领域显示出潜力 .
科学研究应用
化学: 用作研究 sPLA2 的抑制及其在脂质代谢中的作用的工具。
生物学: 研究其对炎症通路和细胞信号传导的影响。
医学: 作为治疗急性冠脉综合征、类风湿性关节炎和蛇咬中毒等疾病的治疗剂而被探索。
工业: 开发抗炎药物和抗蛇毒血清的潜在应用 .
作用机制
瓦瑞斯普拉地通过抑制分泌型磷脂酶A2(sPLA2)的活性发挥作用。该酶参与从膜磷脂中释放花生四烯酸,花生四烯酸是合成促炎介质的前体。 通过阻断 sPLA2,瓦瑞斯普拉地减少了这些介质的产生,从而发挥抗炎作用 .
类似化合物:
甲基瓦瑞斯普拉地: 瓦瑞斯普拉地的口服生物利用度前药。
LY315920: 另一种具有类似特性的 sPLA2 抑制剂
独特性: 瓦瑞斯普拉地独特之处在于它对 sPLA2 的多种亚型(包括 IIA、V 和 X 组)具有广谱抑制作用。
生化分析
Biochemical Properties
Varespladib interacts with the IIa, V, and X isoforms of sPLA2, acting as an anti-inflammatory agent by disrupting the first step of the arachidonic acid pathway of inflammation . It has demonstrated a significant inhibitory effect on snake venom PLA2, which makes it a potential first-line drug candidate in snakebite envenomation therapy .
Cellular Effects
Varespladib has shown to reduce inflammation, lower and modulate lipid levels, and reduce levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation . It has also demonstrated to be a potential antivenom support agent to prevent PLA2-dependent effects produced by snake venoms .
Molecular Mechanism
Varespladib exerts its effects at the molecular level by inhibiting the IIa, V, and X isoforms of sPLA2 . This inhibition disrupts the first step of the arachidonic acid pathway of inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, Varespladib has shown to have a significant inhibitory effect on snake venom PLA2 . It has also demonstrated ideal anti-snake venom properties in preclinical studies .
Dosage Effects in Animal Models
In animal models, Varespladib has shown unparalleled efficacy, rescuing animals from 100% (or more) lethal doses of venoms . It has also shown to repeatedly reverse venom-induced paralysis, restore blood clotting, and save lives, outperforming gold-standard antivenoms .
Metabolic Pathways
Varespladib is involved in the arachidonic acid pathway of inflammation, where it inhibits the IIa, V, and X isoforms of sPLA2 .
准备方法
合成路线和反应条件: 瓦瑞斯普拉地的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产物在纯化和表征后获得 .
工业生产方法: 瓦瑞斯普拉地的工业生产遵循类似的合成路线,但规模更大。反应条件的优化,如温度、压力和溶剂选择,对于最大限度地提高产量和纯度至关重要。 该过程还包括严格的质量控制措施,以确保一致性和安全性 .
化学反应分析
反应类型: 瓦瑞斯普拉地会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团.
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化锂铝和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂.
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生各种氧化衍生物,而取代反应可能产生不同的取代类似物 .
相似化合物的比较
Methyl Varespladib: An orally bioavailable prodrug of Varespladib.
Uniqueness: Varespladib is unique in its broad-spectrum inhibition of multiple isoforms of sPLA2, including groups IIA, V, and X.
属性
IUPAC Name |
2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLXTPHDSZUFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
172733-42-5 (Sodium salt) | |
| Record name | Varespladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50169378 | |
| Record name | Varespladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172732-68-2 | |
| Record name | Varespladib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172732-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Varespladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Varespladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Varespladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VARESPLADIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



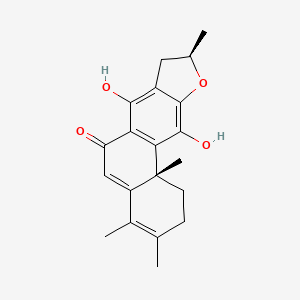
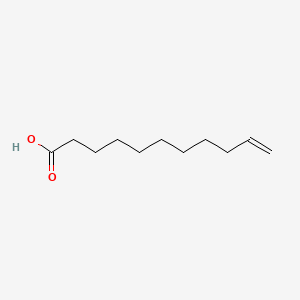
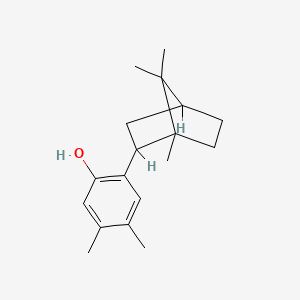

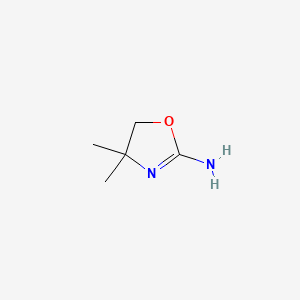
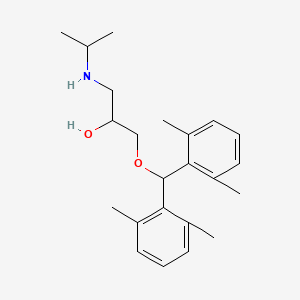

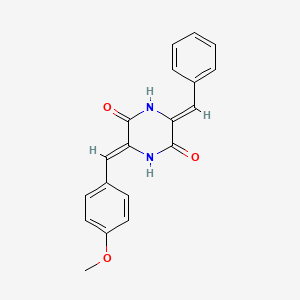
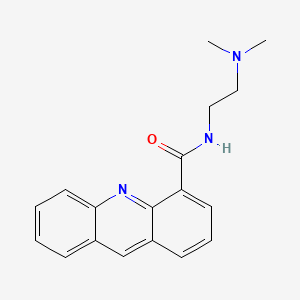
![3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride](/img/structure/B1683414.png)
![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)

![Benzo[c][1,8]naphthyridin-6(5h)-One](/img/structure/B1683417.png)
